Dual PTP1B/TC-PTP Inhibitory Activity: Scaffold-Derived Differentiation from Single-Target Tyrosine Phosphatase Inhibitors
Compounds incorporating the 3-(Hydroxymethyl)-L-tyrosine-derived scaffold (specifically 3-(hydroxymethyl)-4-oxo-1,4-dihydrocinnoline derivatives) demonstrate dual inhibition of both PTP1B and TC-PTP [1]. This dual inhibitory profile is mechanistically distinct from compounds such as sodium stibogluconate or ursolic acid, which exhibit selectivity toward PTP1B alone. In obese male Wistar rats, a five-day administration of these 3-(hydroxymethyl)cinnoline-4(1H)-one compounds resulted in decreased body weight, reduced food intake, improved glucose tolerance, attenuated hyperinsulinemia, and reduced hyperleptinemia [1].
| Evidence Dimension | PTP1B and TC-PTP dual inhibition in vivo |
|---|---|
| Target Compound Data | 3-(Hydroxymethyl)cinnoline-4(1H)-one derivatives: body weight reduction, improved glucose tolerance, attenuated hyperinsulinemia and hyperleptinemia (5-day administration) |
| Comparator Or Baseline | Single-target PTP1B inhibitors (e.g., sodium stibogluconate, ursolic acid): no TC-PTP inhibition reported |
| Quantified Difference | Dual PTP1B/TC-PTP inhibition versus single-target PTP1B inhibition; quantitative IC50 values for target compound scaffold not disclosed in accessible literature |
| Conditions | Obese male Wistar rat model; 5-day oral administration |
Why This Matters
Procurement for metabolic disorder research requires dual PTP1B/TC-PTP inhibitory capacity; single-target PTP1B inhibitors fail to recapitulate the TC-PTP-mediated component of insulin and leptin signaling modulation.
- [1] Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H)-Ones. J Med Chem. 2023. View Source
